1,3-Dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one is a heterocyclic compound belonging to the pyrazolo[4,3-d]pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. It is classified as a pyrazolopyrimidine derivative, which is known for its diverse applications in medicinal chemistry, especially as a scaffold for developing new therapeutic agents.
The synthesis of 1,3-dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one can be achieved through various methods. One common approach involves the reaction of appropriate precursors under specific conditions to form the desired pyrazolo[4,3-d]pyrimidine structure.
The molecular structure of 1,3-dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one features a fused ring system that includes both pyrazole and pyrimidine components.
1,3-Dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one participates in various chemical reactions that are crucial for its application in drug development.
The mechanism of action of 1,3-dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one is primarily linked to its role as a phosphodiesterase inhibitor.
1,3-Dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one has several scientific uses:
The pyrazolo[4,3-d]pyrimidin-7-one scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by a fused bicyclic structure that mimics the purine nucleobase. The specific derivative 1,3-dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one serves as a fundamental pharmacophore in this class, featuring methyl substituents at the N1 and N3 positions of the pyrazole ring. This substitution pattern enhances metabolic stability and modulates electronic properties critical for target binding [9]. The scaffold's planar, electron-rich nature facilitates π-π stacking interactions within enzyme active sites, particularly phosphodiesterase (PDE) domains, while the lactam group provides hydrogen-bonding capability. As a core structural motif, it enables extensive derivatization at the C5 position (e.g., aryl, alkyl, or heteroaryl groups), allowing fine-tuning of pharmacological properties for diverse therapeutic applications beyond its historical role in erectile dysfunction drugs [10].
Table 1: Nomenclature and Identifiers of 1,3-Dimethyl Pyrazolo[4,3-d]pyrimidinone Derivatives
Systematic Name | Alternative Names | Molecular Formula | CAS Registry Number |
---|---|---|---|
1,3-Dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one | 1,3-Dimethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7-one | C₇H₈N₄O | Not specified in sources |
1,3-Dimethyl-5-pyridin-3-yl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one | - | C₁₂H₁₁N₅O | CID 135626426 |
1,3-Dimethyl-5-pyridin-4-yl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one | - | C₁₂H₁₁N₅O | CID 135626445 |
5-Chloro-1,3-dimethyl-6-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | - | C₁₀H₁₃ClN₄O | 1365964-11-9 |
The exploration of pyrazolo[4,3-d]pyrimidinones evolved from early investigations into purine bioisosteres during the mid-20th century. Initial synthetic efforts focused on their potential as antimetabolites in cancer therapy, capitalizing on structural similarity to purine bases to disrupt nucleic acid biosynthesis [9]. A significant breakthrough emerged in the 1990s with Pfizer's discovery of sildenafil (1-[[3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-4-methyl piperazine), which features the 1,3-dimethyl-7-oxo core substituted at C5 with a para-ethoxyphenylsulfonylpiperazine group [10]. Sildenafil's 1998 approval as Viagra® revolutionized erectile dysfunction treatment and validated the pyrazolo[4,3-d]pyrimidin-7-one scaffold as a viable platform for PDE5 inhibition. This success spurred extensive structural diversification campaigns, including modifications at the C5 position of the 1,3-dimethyl variant to enhance selectivity and pharmacokinetic profiles. Key milestones included:
Structural analogues derived from the 1,3-dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one core demonstrate remarkable versatility in PDE5 inhibition through strategic modifications at the C5 position. These derivatives exploit the conserved catalytic domain of PDE5, a dimeric enzyme requiring zinc for cGMP hydrolysis [3] [5].
Pyridinyl Derivatives: The introduction of pyridinyl substituents at C5 generates electronically diverse analogues with distinct binding interactions. 1,3-Dimethyl-5-pyridin-3-yl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one (PubChem CID: 135626426) and its 4-pyridinyl isomer (CID: 135626445) exhibit differential potency profiles attributed to variations in hydrogen bonding and π-stacking within the hydrophobic clamp region of PDE5 (Val782, Phe820) [1] [4]. The 3-pyridinyl derivative engages in additional water-mediated hydrogen bonds with Gln817, while the 4-isomer favors stronger hydrophobic interactions.
Alkyl and Haloalkyl Variants: Smaller alkyl groups (e.g., propyl) at C5/C6 enhance membrane permeability but reduce affinity, as seen in 5-chloro-1,3-dimethyl-6-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (CAS: 1365964-11-9) [8]. Chlorination at C5 introduces an electron-withdrawing effect that stabilizes the enol tautomer, potentially enhancing interactions with catalytic zinc.
Table 2: Structural Analogues and Their Key Binding Features
C5 Substituent | Representative Compound | Key PDE5 Binding Interactions | Therapeutic Implications |
---|---|---|---|
Pyridin-3-yl | 1,3-Dimethyl-5-(pyridin-3-yl)-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one | H-bonding via pyridine N, π-stacking with Phe820, hydrophobic interaction with Val782 | Enhanced selectivity over PDE6, reduced visual effects |
Pyridin-4-yl | 1,3-Dimethyl-5-(pyridin-4-yl)-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one | Hydrophobic enclosure, orthogonal π-stacking, potential cation-π interaction with Lys785 | Improved cellular permeability |
Propyl/Chloro | 5-Chloro-1,3-dimethyl-6-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | Hydrophobic pocket occupation, halogen bonding with Tyr612, steric exclusion from hydrophilic regions | Potential CNS penetration |
These structural innovations have expanded therapeutic applications beyond erectile dysfunction. Emerging evidence indicates that C5-aryl/heteroaryl derivatives modulate cGMP signaling in pulmonary vasculature (pulmonary hypertension), central nervous system (neuroprotection), and cancer pathways (apoptosis induction) through tissue-specific PDE5 isoform inhibition (PDE5A1, A2, A3) [5]. For instance, pyridinyl variants exhibit superior penetration across the blood-brain barrier, supporting investigation for Alzheimer's disease cognitive enhancement [7] [10].
The 1,3-dimethyl-pyrazolo[4,3-d]pyrimidin-7-one scaffold competes with several bioisosteric heterocycles in PDE5 inhibitor design, each conferring distinct pharmacological advantages and limitations.
Pyrazolo[3,4-d]pyrimidines: Unlike the [4,3-d] fusion, pyrazolo[3,4-d]pyrimidines position the lactam nitrogen adjacent to the pyrazole ring. This topology enhances planarity but reduces dipole moment, decreasing affinity for PDE5's catalytic pocket (IC~50~ typically >100 nM) compared to pyrazolo[4,3-d]pyrimidinones (IC~50~ = 3.5–19.5 nM) [6] [10]. However, pyrazolo[3,4-d]pyrimidines demonstrate superior activity against tyrosine kinases like EGFR, making them preferred scaffolds for anticancer applications (e.g., compound 12b with EGFR IC~50~ = 0.016 µM) [6].
Imidazotriazines and Quinazolinones: Sildenafil analogues replacing the pyrazolopyrimidinone core with imidazotriazines suffer from reduced PDE5/PDE6 selectivity due to altered orientation of hydrogen-bond donors. Quinazolinones (e.g., vardenafil analogs) improve metabolic stability but introduce synthetic complexity. The 1,3-dimethyl-pyrazolo[4,3-d]pyrimidin-7-one core achieves an optimal balance of synthetic accessibility (3–5 steps from malononitrile precursors) and target affinity [7] [10].
β-Carbolines and Natural Product Derivatives: Natural product-inspired PDE5 inhibitors (e.g., evodiamine derivatives) often exhibit allosteric inhibition mechanisms but lack the potency of competitive inhibitors derived from synthetic heterocycles. The 1,3-dimethyl-pyrazolo[4,3-d]pyrimidin-7-one scaffold's advantage lies in its capacity for rational optimization at C5, enabling precise modulation of potency, selectivity, and physicochemical properties [7].
Table 3: Bioisosteric Comparison in PDE5 Inhibition Context
Heterocyclic System | Representative Compound | PDE5 IC~50~ (nM) | Selectivity Ratio (PDE5/PDE6) | Key Advantages |
---|---|---|---|---|
Pyrazolo[4,3-d]pyrimidin-7-one | Sildenafil | 3.5 | ~10-fold | Optimal hydrogen-bond network, synthetic accessibility |
Pyrazolo[3,4-d]pyrimidine | EGFR inhibitor V | >100 | Not applicable | Superior anticancer activity (EGFR inhibition) |
Imidazotriazine | UK-343,664 | 12 | ~3-fold | Improved solubility |
β-Carboline | Evodiamine derivative | 280 | >100-fold | Allosteric selectivity, novel chemotype |
Quantitative structure-activity relationship (QSAR) studies highlight critical electronic parameters differentiating these systems:
The 1,3-dimethyl-pyrazolo[4,3-d]pyrimidin-7-one scaffold thus remains a superior foundation for PDE5-targeted therapeutics, though bioisosteres offer complementary advantages for non-PDE applications like kinase inhibition or allosteric modulation.
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8